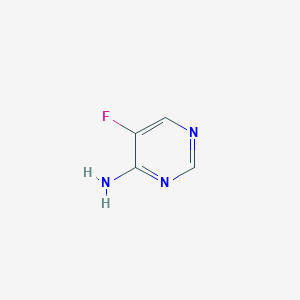

5-Fluoropyrimidin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FN3/c5-3-1-7-2-8-4(3)6/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZMNMQCFNJXEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392849 | |

| Record name | 5-fluoropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811450-26-7 | |

| Record name | 5-fluoropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoropyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Fundamental Properties of 5-Fluoropyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoropyrimidin-4-amine, a fluorinated derivative of the pyrimidine core, represents a molecule of significant interest within medicinal chemistry and drug discovery. The introduction of a fluorine atom onto the pyrimidine ring can profoundly influence the compound's physicochemical and biological properties, including its metabolic stability, binding affinity to target proteins, and overall pharmacological profile. This technical guide provides a comprehensive overview of the fundamental properties of this compound, drawing upon available data for the compound and its close structural analogs. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of novel pyrimidine-based therapeutic agents.

Chemical and Physical Properties

The core chemical and physical characteristics of this compound are summarized in the tables below. It is important to note that while some data is available for the target compound, other properties have been inferred from structurally related molecules due to a lack of specific experimental data for this compound.

Table 1: Chemical Identity of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Fluoro-pyrimidin-4-ylamine, 4-Pyrimidinamine, 5-fluoro- | [1] |

| CAS Number | 811450-26-7 | [1] |

| Molecular Formula | C₄H₄FN₃ | [1] |

| Molecular Weight | 113.09 g/mol | [1] |

| Canonical SMILES | C1=C(C(=NC=N1)N)F |

Table 2: Physical Properties of this compound and Related Compounds

| Property | This compound | 5-Fluoro-2-methylpyrimidin-4-amine | 5-Fluorocytosine | Reference |

| Melting Point | Data not available | 142.7–143.9 °C | 294-296 °C | |

| Boiling Point | 222.7°C at 760 mmHg | 209.2±20.0 °C at 760 mmHg | Data not available | [2] |

| Appearance | Data not available | - | White to off-white powder |

Table 3: Solubility Profile of this compound (Qualitative)

| Solvent | Solubility | Reference |

| Water | Data not available | |

| Ethanol | Data not available | |

| DMSO | Data not available | |

| Methanol | Data not available |

Spectral Properties

Detailed spectral data for this compound is limited. The following sections provide expected spectral characteristics based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific NMR data for this compound is not available. However, the spectra of the closely related compounds 5-aminopyrimidine and 5-Fluorocytosine can provide valuable insights into the expected chemical shifts.

Table 4: Comparative ¹H NMR and ¹³C NMR Data of Related Pyrimidine Derivatives (in DMSO-d₆)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 5-aminopyrimidine | 8.34 (s, 2H, H-2, H-6), 8.08 (s, 1H, H-4), 5.95 (s, 2H, NH₂) | 156.4 (C-4), 153.2 (C-2, C-6), 122.9 (C-5) | |

| 5-Fluorocytosine | 7.75 (d, J=6.4 Hz, 1H, H-6), 7.2-6.8 (br s, 2H, NH₂), 6.7-6.3 (br s, 1H, NH) | 157.5 (d, J=13.5 Hz, C-4), 154.0 (C-2), 139.5 (d, J=235 Hz, C-5), 125.0 (d, J=32 Hz, C-6) | [3] |

| Expected for this compound | Aromatic protons expected in the range of 8.0-9.0 ppm. The proton at C6 would likely appear as a doublet due to coupling with the fluorine at C5. The amino protons would appear as a broad singlet. | The carbon bearing the fluorine (C-5) would show a large C-F coupling constant. Other carbons would be in the typical aromatic region for pyrimidines, with shifts influenced by the amino and fluoro substituents. |

Infrared (IR) Spectroscopy

A specific IR spectrum for this compound is not available. However, based on its functional groups, the following characteristic absorption bands can be expected:

Table 5: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3400-3250 | N-H stretch (asymmetric and symmetric) | Medium-Strong |

| 3100-3000 | C-H stretch (aromatic) | Weak |

| 1650-1580 | N-H bend (scissoring) | Medium |

| 1600-1450 | C=C and C=N ring stretching | Medium-Strong |

| 1250-1000 | C-F stretch | Strong |

| 910-665 | N-H wag | Broad, Strong |

Mass Spectrometry (MS)

While a specific mass spectrum for this compound is not available, the expected molecular ion peak [M]⁺ would be at m/z 113.04, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of small molecules such as HCN and NH₃, which is characteristic of pyrimidine and amine-containing compounds. High-resolution mass spectrometry would be able to confirm the elemental composition of the parent ion and its fragments.

Synthesis and Reactivity

Proposed Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the literature. However, a plausible synthetic route can be adapted from general methods for the synthesis of fluorinated pyrimidines and the specific synthesis of the closely related compound, 5-Fluorocytosine[1][4]. A potential pathway involves the reaction of a suitable starting material, such as 2,4-dichloro-5-fluoropyrimidine, with ammonia.

Reactivity Profile

Specific data on the chemical stability and reactivity of this compound is not available[2]. As a pyrimidine derivative, it is expected to undergo reactions typical of this heterocyclic system. The amino group can act as a nucleophile and can be subject to derivatization. The fluorine atom can influence the reactivity of the pyrimidine ring, potentially making it more susceptible to nucleophilic attack at adjacent positions. Stability studies would be necessary to determine its shelf-life and degradation pathways under various conditions (e.g., pH, temperature, light).

Biological Activity and Mechanism of Action

Anticipated Biological Role

While specific biological studies on this compound are lacking, its structural similarity to known anticancer agents like 5-Fluorouracil (5-FU) suggests that it may possess antimetabolite properties. Fluoropyrimidines are known to interfere with nucleotide synthesis and can be incorporated into RNA and DNA, leading to cytotoxicity in rapidly dividing cells, such as cancer cells.

Hypothesized Mechanism of Action

It is hypothesized that this compound, after intracellular activation, could act as an inhibitor of key enzymes involved in pyrimidine metabolism. A primary target is likely to be thymidylate synthase (TS), an essential enzyme for the synthesis of thymidine, a crucial component of DNA. Inhibition of TS leads to a depletion of thymidine triphosphate (dTTP), which in turn disrupts DNA replication and repair, ultimately triggering apoptosis in cancer cells. Furthermore, metabolites of fluoropyrimidines can be incorporated into RNA, leading to disruption of RNA processing and function.

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoropyrimidin-4-amine (5-Fluorocytosine)

For: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoropyrimidin-4-amine, commonly known as 5-Fluorocytosine (5-FC) or Flucytosine, is a fluorinated pyrimidine analog first synthesized in 1957.[1][2] Its CAS Registry Number is 2022-85-7, and its molecular formula is C₄H₄FN₃O.[3][4] 5-FC is a crucial pharmaceutical compound primarily utilized as a potent antifungal agent, effective against systemic infections caused by susceptible strains of Candida and Cryptococcus.[1][4]

Functioning as a prodrug, 5-FC is transported into fungal cells via cytosine permease, where it is converted by the enzyme cytosine deaminase into the highly cytotoxic antimetabolite, 5-fluorouracil (5-FU).[2][5][6] The resulting 5-FU disrupts both DNA and RNA synthesis, leading to fungal cell death.[5][7] Beyond its antifungal applications, 5-FC serves as a vital intermediate in the synthesis of other clinically important drugs, including the anti-HIV agent emtricitabine.[8] This guide provides a comprehensive overview of prevalent synthesis methodologies and detailed characterization protocols for 5-Fluorocytosine.

Synthesis Methodologies

The introduction of the fluorine atom at the C5 position of the pyrimidine ring represents the primary challenge in synthesizing 5-Fluorocytosine.[8] Several routes have been developed, starting from various precursors. Below are detailed descriptions of three prominent methods.

Method 1: Synthesis from 5-Fluorouracil

A conventional and widely cited method begins with 5-Fluorouracil. The process involves a two-step conversion: chlorination followed by amination and hydrolysis.[3] Initially, 5-Fluorouracil is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 2,4-dichloro-5-fluoropyrimidine.[3][9] This intermediate is then reacted with ammonia, which selectively substitutes the chlorine at the C4 position to form 4-amino-2-chloro-5-fluoropyrimidine. The final step involves the hydrolysis of the remaining chlorine atom at the C2 position to yield the target compound, 5-Fluorocytosine.[3]

Experimental Protocol:

-

To a dry round-bottom flask, add phosphorus oxychloride (POCl₃, 4 eq) and a catalytic amount of a base such as N,N-Dimethylaniline (0.5 mL) at room temperature under constant stirring.[3][9]

-

Carefully add 5-Fluorouracil (1 eq) portion-wise to the mixture, controlling any exothermic reaction with an ice bath.[9]

-

Stir the mixture at room temperature for 20 minutes, then slowly raise the temperature to 106-110°C and maintain for approximately 14 hours.[9]

-

Monitor the reaction's completion using Thin-Layer Chromatography (TLC).[9]

-

Once complete, cool the reaction mass to room temperature and pour it into ice-cold water with vigorous stirring to quench the reaction and precipitate the dichlorinated intermediate.

-

The intermediate is then subjected to amination using an ammonia solution, followed by acid hydrolysis to yield 5-Fluorocytosine.[3]

Method 2: Synthesis from 2,5-difluoro-4-chloropyrimidine

This highly efficient method provides an excellent yield and a high-purity product.[3][10] The process involves the reaction of 2,5-difluoro-4-chloropyrimidine with a strong proton acid, which selectively hydrolyzes the fluorine atom at the C2 position to form a 2-hydroxy intermediate. Subsequent reaction with ammonia displaces the chlorine atom at the C4 position to produce 5-Fluorocytosine.[10][11]

Experimental Protocol:

-

Stir 15.05 g (0.1 mole) of 2,5-difluoro-4-chloropyrimidine in 30 ml of 37% strength aqueous hydrochloric acid at 50°C for 2 hours.[3][10]

-

After the mixture has cooled, neutralize it with a 33% strength aqueous ammonia solution.[3][10]

-

Dilute the mixture with 100 ml of ethanol and add a further 20 ml of the 33% aqueous ammonia solution.[3][10]

-

Stir the resulting mixture at room temperature for 2 hours.[3][10]

-

Concentrate the solution in vacuo. Take up the residue in 60 ml of water.[3][10]

-

Filter the solid obtained with suction, wash with water, and dry to yield the final product.[3][10]

-

This method has been reported to produce 11.5 g of 5-Fluorocytosine, corresponding to a yield of 98.1%, with a melting point of 294-296°C.[3]

Method 3: Low-Cost Synthesis from Chloroacetamide

A modern, industrially scalable route has been developed starting from inexpensive and readily available chemicals, avoiding the need for chromatographic purification.[8] This five-step synthesis uses chloroacetamide as the starting material to generate fluoroacetonitrile, a key intermediate. The fluoroacetonitrile then undergoes condensation and cyclization to form the fluorinated pyrimidine ring, which is subsequently converted to 5-Fluorocytosine.[8][12] The overall yield for this process is reported to be as high as 46%.[8]

Characterization of 5-Fluorocytosine

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 5-Fluorocytosine. This involves a combination of physical and spectroscopic techniques.

Physical and Chemical Properties

The key physical and chemical properties of 5-Fluorocytosine are summarized in the table below.

| Property | Value | References |

| Appearance | White to off-white powder | [13][14] |

| Molecular Formula | C₄H₄FN₃O | [3][4] |

| Molecular Weight | 129.09 g/mol | [3][14] |

| Melting Point | 294-300 °C (decomposes) | [3][13][14] |

| Solubility | Soluble in water (1.5 g/100 mL) | [5] |

| Purity (Typical) | ≥98% | [5] |

Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation.

| Technique | Solvent / Method | Key Data / Observations | References |

| ¹H NMR | DMSO-d₆ | Spectrum available for reference. | [15] |

| ¹³C NMR | DMSO-d₆ | Spectrum available for reference. | [16] |

| IR Spectroscopy | KBr Pellet | Characteristic peaks for N-H, C=O, and C-F bonds. | [4][17][18] |

| Mass Spectrometry | ESI / CI | [M+H]⁺ or other relevant fragments confirming molecular weight. | [17][19] |

General Experimental Workflow

The overall process from synthesis to characterization follows a logical progression to ensure the final product meets the required quality standards. The workflow typically involves the reaction setup, monitoring, product isolation, purification, and final analytical confirmation.

Conclusion

The synthesis and characterization of this compound are well-established processes critical for its application in the pharmaceutical industry. While traditional methods starting from 5-Fluorouracil remain relevant, newer, more cost-effective routes are being developed to improve scalability and reduce environmental impact. Rigorous characterization using a suite of analytical techniques is paramount to ensuring the high purity and structural integrity required for its use as an active pharmaceutical ingredient and a key building block in drug development. This guide provides researchers and scientists with the foundational knowledge and detailed protocols necessary to approach the synthesis and analysis of this important compound.

References

- 1. Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi [mdpi.com]

- 2. Prodrug-5-Fluorocytosine Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. 5-Fluorocytosine synthesis - chemicalbook [chemicalbook.com]

- 4. Flucytosine | C4H4FN3O | CID 3366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Fluorocytosine - LKT Labs [lktlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. goldbio.com [goldbio.com]

- 8. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 9. japsonline.com [japsonline.com]

- 10. US4703121A - Process for the preparation of 5-fluorocytosine - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemodex.com [chemodex.com]

- 14. 5-Fluorocytosine nucleoside analog 2022-85-7 [sigmaaldrich.com]

- 15. 5-Fluorocytosine(2022-85-7) 1H NMR spectrum [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. 5-Fluorocytosine(2022-85-7) IR Spectrum [m.chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. Identification of minor metabolites of 5-fluorocytosine in man by chemical ionization gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of 5-Fluoropyrimidin-4-amine Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoropyrimidin-4-amine derivatives represent a significant class of compounds in therapeutic applications, most notably as antifungal and anticancer agents.[1][2] The parent compound, 5-fluorocytosine (5-FC or flucytosine), was first synthesized in 1957 and serves as the foundational molecule for this class.[3][4] These derivatives function as prodrugs, requiring intracellular enzymatic conversion to exert their cytotoxic effects.[3][5][6] Their mechanism hinges on the metabolic conversion to the well-known antimetabolite 5-fluorouracil (5-FU), which then disrupts essential cellular processes, primarily DNA and RNA synthesis.[3][5][7][8] This guide provides an in-depth analysis of the molecular pathways, quantitative data, and experimental protocols used to elucidate the mechanism of action of these important therapeutic agents.

Core Mechanism of Action: A Prodrug Approach

The therapeutic activity of this compound derivatives is not intrinsic; it is unlocked through a specific metabolic pathway that converts the inert prodrug into potent cytotoxic metabolites.[3][6] This bioactivation is central to the selective toxicity of these compounds, particularly in fungal cells, which possess the necessary enzymatic machinery absent in mammalian cells.[6]

Enzymatic Conversion and Metabolic Activation

The primary mechanism involves a two-step enzymatic conversion process:

-

Uptake and Deamination: The journey begins with the transport of the 5-fluorocytosine derivative into the target cell, often via a cytosine permease enzyme.[3][5][6] Once inside, the key enzyme cytosine deaminase catalyzes the deamination of 5-fluorocytosine to 5-fluorouracil (5-FU).[3][5][6][9] The selective toxicity against fungi is largely attributed to the absence of cytosine deaminase in mammalian cells.[6]

-

Conversion to Active Metabolites: 5-FU undergoes further metabolic conversion through the pyrimidine salvage pathway to form three active metabolites:[5][7]

-

5-fluoro-2'-deoxyuridine monophosphate (FdUMP): A potent inhibitor of thymidylate synthase.[5][7][10]

-

5-fluorouridine triphosphate (FUTP): Incorporated into RNA, disrupting its processing and function.[3][5][7]

-

5-fluoro-2'-deoxyuridine triphosphate (FdUTP): Incorporated into DNA, leading to DNA damage.[7]

-

The following diagram illustrates the metabolic activation pathway of 5-Fluorocytosine.

Molecular Mechanisms of Cytotoxicity

The cytotoxic effects of the activated metabolites are threefold:

-

Inhibition of Thymidylate Synthase (TS): FdUMP is the primary driver of cytotoxicity through its potent inhibition of thymidylate synthase. FdUMP, along with the folate cofactor 5,10-methylenetetrahydrofolate, forms a stable ternary complex with TS.[7][10][11][12] This complex blocks the enzyme's active site, preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[10][11] The depletion of dTMP, an essential precursor for DNA synthesis, leads to what is known as "thymineless death," particularly in rapidly dividing cells.[7][13]

-

RNA Dysfunction: FUTP is mistakenly incorporated into RNA in place of uridine triphosphate (UTP) by nuclear transcriptional enzymes.[7] This incorporation disrupts RNA processing, interferes with the aminoacylation of tRNA, and ultimately inhibits protein synthesis.[3][5][7][14]

-

DNA Damage: FdUTP can be incorporated directly into the DNA strand.[7] This event has been recognized as a significant contributor to the overall cytotoxicity, causing damage and instability in the genome.[7]

Quantitative Pharmacological Data

The efficacy of this compound derivatives and their metabolites is quantified through various in vitro assays. The data below is representative of the activity of 5-Fluorocytosine against various fungal isolates.

| Species | No. of Isolates | Susceptibility (%) | MIC Range (µg/mL) | Reference |

| Candida (18 species) | 8803 | 95% | Not specified | [1] |

| Candida spp. | >1000 | 83.4% | >32 (Resistant) | [1] |

| Various Yeasts | 216 | See comments | MIC of 16 µg/mL used as susceptibility breakpoint | [15] |

Note: MIC (Minimal Inhibitory Concentration) is a common measure of the potency of an antimicrobial agent.

Key Experimental Protocols

Elucidating the mechanism of action of these derivatives requires a suite of specialized assays. The following sections detail the methodologies for key experiments.

Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric Method)

This assay measures the enzymatic activity of TS by monitoring the change in absorbance that occurs during the conversion of dUMP to dTMP.

Principle: The conversion of dUMP to dTMP by TS is coupled to the oxidation of the cofactor 5,10-methylenetetrahydrofolate (CH2THF) to dihydrofolate (DHF). This oxidation event leads to an increase in absorbance at 340 nm, which is directly proportional to the enzyme's activity.[13][16]

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 120 mM Tris, 60 mM MES, 60 mM acetic acid, pH 7.2-7.4).[13][17]

-

Component Assembly: In a quartz cuvette, combine the reaction buffer, a known concentration of purified TS enzyme (e.g., 40 nM), the substrate dUMP (e.g., 100 µM), and the test inhibitor (5-FC derivative metabolite, e.g., FdUMP) at various concentrations.[13][17]

-

Pre-incubation: Incubate the mixture for a defined period (e.g., 5 minutes) at a controlled temperature (e.g., 25-30°C) to allow the inhibitor to bind to the enzyme.[13][17]

-

Reaction Initiation: Initiate the reaction by adding the cofactor CH2THF (e.g., 150 µM).[13]

-

Data Acquisition: Immediately place the cuvette in a temperature-controlled spectrophotometer and record the change in absorbance at 340 nm over a set time (e.g., 3 minutes).[13][16]

-

Analysis: Calculate the rate of reaction from the linear portion of the absorbance curve. Compare the rates of inhibited reactions to an uninhibited control to determine the percent inhibition and subsequently calculate IC50 values.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity after exposure to a compound.[18][19][20]

Principle: Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.[18][19][20] The amount of formazan produced is proportional to the number of living cells.[20] The crystals are then solubilized, and the absorbance of the resulting colored solution is measured.[20]

Methodology:

-

Cell Seeding: Seed cells (e.g., cancer cell lines or fungal cells) into a 96-well plate at a predetermined density (e.g., 1 x 10^5 cells/mL) and incubate overnight to allow for attachment.[17][21]

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[17] Include untreated cells as a control.

-

MTT Addition: After incubation, add MTT labeling reagent to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C in a humidified atmosphere.[21]

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[21]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.[18][19] A reference wavelength of >650 nm can be used to subtract background noise.[18]

-

Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the cytotoxic effect of the compound and calculate IC50 values.

The following diagram illustrates the experimental workflow for evaluating a novel this compound derivative.

Conclusion and Future Directions

This compound derivatives, exemplified by 5-fluorocytosine, are potent prodrugs whose mechanism of action is intricately linked to their metabolic conversion into active 5-fluorouracil metabolites. The primary cytotoxic effects stem from the potent inhibition of thymidylate synthase and the disruptive incorporation of metabolites into both RNA and DNA. Understanding these pathways is crucial for overcoming mechanisms of resistance, which can arise from mutations in the enzymes responsible for uptake or metabolism, or through the induction of TS expression.[8][11] Future research will likely focus on developing new derivatives with improved pharmacokinetic properties, enhanced selectivity, and the ability to circumvent known resistance pathways, potentially through combination therapies that target multiple points in these essential cellular processes.

References

- 1. toku-e.com [toku-e.com]

- 2. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Page loading... [wap.guidechem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. droracle.ai [droracle.ai]

- 8. Flucytosine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Generation of 5-fluorouracil from 5-fluorocytosine by monoclonal antibody-cytosine deaminase conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mode of action of 5-fluorocytosine and mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antifungal activity of 5-fluorocytosine as measured by disk diffusion susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. broadpharm.com [broadpharm.com]

- 20. clyte.tech [clyte.tech]

- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

An In-depth Technical Guide to the Synthesis of 5-Fluoropyrimidin-4-amine (5-Fluorocytosine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the primary synthetic routes for 5-Fluoropyrimidin-4-amine, a crucial antifungal agent and a key intermediate in the synthesis of several antiviral drugs. The following sections detail various synthetic strategies, complete with experimental protocols, quantitative data comparison, and visual pathway diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Synthetic Strategies

The synthesis of this compound, also known as 5-Fluorocytosine, has been approached through several key pathways, primarily starting from precursors such as 5-fluorouracil, multi-halogenated pyrimidines, or acyclic compounds. Each route presents distinct advantages and challenges in terms of yield, cost of starting materials, and reaction conditions.

Synthesis from 5-Fluorouracil

A prevalent and historically significant method for synthesizing 5-Fluorocytosine begins with the readily available antimetabolite, 5-fluorouracil (5-FU). This multi-step process generally involves the chlorination of 5-FU, followed by amination and subsequent hydrolysis.

A common pathway involves the conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine. This intermediate is then selectively aminated at the 4-position, followed by hydrolysis to introduce the hydroxyl group at the 2-position, yielding the final product.[1][2]

Experimental Protocol: From 5-Fluorouracil

Step 1: Synthesis of 2,4-dichloro-5-fluoropyrimidine In a reaction vessel, 5-fluorouracil is treated with phosphorus oxychloride (POCl3) in the presence of a base such as dimethylaniline.[2][3] The mixture is heated to drive the reaction to completion. After cooling, the reaction mixture is carefully poured into ice water, and the product is extracted.

Step 2: Synthesis of 4-amino-2-chloro-5-fluoropyrimidine The synthesized 2,4-dichloro-5-fluoropyrimidine is then reacted with an aqueous ammonia solution.[2][3] This step selectively substitutes the chlorine atom at the 4-position with an amino group.

Step 3: Synthesis of 5-Fluorocytosine The resulting 4-amino-2-chloro-5-fluoropyrimidine is subjected to hydrolysis, typically using a strong acid like concentrated hydrochloric acid, to replace the chlorine atom at the 2-position with a hydroxyl group, thus forming 5-Fluorocytosine.[2][3] The overall yield for this three-step process from 5-fluorouracil is reported to be around 64%.[2]

Logical Workflow for Synthesis from 5-Fluorouracil

Caption: Synthesis of 5-Fluorocytosine from 5-Fluorouracil.

Synthesis from Halogenated Pyrimidines

Another efficient route to 5-Fluorocytosine utilizes multi-halogenated pyrimidines as starting materials. A notable example is the synthesis from 2,5-difluoro-4-chloro-pyrimidine. This method offers a high-yield, two-step process.[1][3][4]

Experimental Protocol: From 2,5-difluoro-4-chloropyrimidine [3]

Step 1: Hydrolysis 15.05 g (0.1 mole) of 2,5-difluoro-4-chloropyrimidine is stirred in 30 ml of 37% strength aqueous hydrochloric acid at 50°C for 2 hours. After cooling, the mixture is neutralized with a 33% strength aqueous ammonia solution.

Step 2: Amination The mixture is then diluted with 100 ml of ethanol, and a further 20 ml of aqueous 33% strength ammonia solution is added. The mixture is subsequently stirred at room temperature for 2 hours. The resulting solid is filtered, washed with water, and dried to yield 11.5 g of 5-Fluorocytosine.

Reaction Pathway from 2,5-difluoro-4-chloropyrimidine

Caption: Two-step synthesis of 5-Fluorocytosine.

Synthesis from Acyclic Precursors

A more recent and cost-effective approach involves the construction of the pyrimidine ring from simple acyclic precursors. A five-step synthesis starting from chloroacetamide has been reported, which avoids the use of expensive fluorinating agents late in the synthesis.[5] This route provides a good overall yield without the need for chromatographic purification.

Experimental Protocol: From Chloroacetamide (Telescoped Synthesis) [5]

A telescoped procedure starting from chloroacetamide leads to the formation of potassium (Z)-2-cyano-2-fluoroethenolate. This intermediate is then reacted with guanidine carbonate in a methanolic solution of sodium methoxide at room temperature for 24 hours. The resulting 2,4-diaminopyrimidine derivative is then subjected to diazotization to yield 5-Fluorocytosine.

Conceptual Flow from Acyclic Precursors

Caption: Synthesis of 5-Fluorocytosine from Chloroacetamide.

Quantitative Data Summary

The following table summarizes the key quantitative data from the described synthetic routes for easy comparison.

| Starting Material | Key Intermediates | Number of Steps | Overall Yield (%) | Key Reagents | Reference |

| 5-Fluorouracil | 2,4-dichloro-5-fluoropyrimidine, 4-amino-2-chloro-5-fluoropyrimidine | 3 | ~64 | POCl₃, Dimethylaniline, NH₃, HCl | [2] |

| 2,5-difluoro-4-chloropyrimidine | N/A (Direct conversion) | 2 | 98.1 | HCl, NH₃, Ethanol | [3] |

| Chloroacetamide | Fluoroacetonitrile, Potassium (Z)-2-cyano-2-fluoroethenolate | 5 | up to 46 | KF, Cyanuric chloride, Guanidine carbonate | [5] |

| Methyl Chloroacetate | 2-chloro-3-oxo methyl propionate, various pyrimidine intermediates | 5 | Not specified | Ethyl formate, Sodium methoxide, Oxymethyl isourea, KF, POCl₃, NH₃, H₂SO₄ | [6] |

Conclusion

The synthesis of this compound can be achieved through various pathways, each with its own set of advantages. The choice of a particular synthetic route will depend on factors such as the availability and cost of starting materials, desired yield, and scalability for industrial production. The method starting from 2,5-difluoro-4-chloropyrimidine offers a remarkably high yield in a short number of steps.[3] The synthesis from 5-fluorouracil is a well-established industrial method, while the route from acyclic precursors like chloroacetamide presents a modern, cost-effective alternative that avoids late-stage fluorination.[2][5] Researchers and drug development professionals should consider these factors when selecting a synthesis strategy for 5-Fluorocytosine.

References

- 1. US4703121A - Process for the preparation of 5-fluorocytosine - Google Patents [patents.google.com]

- 2. US20170298028A1 - Process for Producing Fluorocytosine and Fluorocytosine Derivatives - Google Patents [patents.google.com]

- 3. 5-Fluorocytosine synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 6. CN108033917B - Preparation method of 5-fluorocytosine - Google Patents [patents.google.com]

Spectroscopic Profile of 5-Fluoropyrimidin-4-amine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Fluoropyrimidin-4-amine (also known as 5-Fluorocytosine), a synthetic fluorinated analog of cytosine with significant applications in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The data presented below includes ¹H and ¹³C NMR chemical shifts.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 13.23 | s | - | 1H | NH |

| 11.92 | d | 4.8 | 1H | NH |

| 8.08 | d | 6.7 | 1H | H-6 |

| 4.36 | s | - | 2H | NH₂ |

| Solvent: DMSO-d₆, Spectrometer Frequency: 600 MHz[1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 169.28 | C-4 |

| 157.54 | C-2 |

| 149.66 | C-5 |

| 138.55 | C-6 |

| 130.64 | - |

| 48.63 | - |

| Solvent: DMSO-d₆, Spectrometer Frequency: 151 MHz[1] |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound. The key absorption bands are summarized below.

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium | N-H stretch (primary amine)[2][3] |

| 3300-3000 | Weak, Sharp | N-H stretch (secondary amine)[2] |

| 1650-1580 | Medium | N-H bend (primary amine)[2] |

| 1335-1250 | Strong | C-N stretch (aromatic amine)[2] |

| Note: The IR spectra of 5-fluorocytosine show that the amino-hydroxy tautomer is dominant in an inert matrix, which differs from the amino-oxo form found in polar media.[4] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Table 4: Mass Spectrometry Data for this compound

| Technique | m/z | Interpretation |

| HR-MS (ESI) | 162.0233 | [M+H]⁺ (Calculated: 162.0229) |

| A comprehensive collection of 375 mass spectra for 5-Fluorocytosine is available in the mzCloud database.[5] |

Experimental Protocols

This section outlines the general methodologies employed for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are typically recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent, such as DMSO-d₆, and transferred to an NMR tube. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[6]

IR Spectroscopy

Infrared spectra are obtained using an FT-IR spectrometer. The sample can be prepared as a KBr pellet or analyzed in a suitable solvent. The spectrum is recorded as percent transmittance versus wavenumber (cm⁻¹).[7]

Mass Spectrometry

High-resolution mass spectra (HRMS) are typically acquired using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.[6][8] The sample is introduced into the ion source, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate key aspects related to the analysis and biological relevance of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Metabolic conversion of 5-Fluorocytosine to active metabolites.[9][10][11]

References

- 1. researchgate.net [researchgate.net]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. PlumX [plu.mx]

- 5. mzCloud – 5 Fluorocytosine [mzcloud.org]

- 6. rsc.org [rsc.org]

- 7. ijirset.com [ijirset.com]

- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Evidence for conversion of 5-fluorocytosine to 5-fluorouracil in humans: possible factor in 5-fluorocytosine clinical toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. goldbio.com [goldbio.com]

- 11. Mode of action of 5-fluorocytosine and mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Fluoropyrimidin-4-amine chemical structure and IUPAC name

An in-depth technical guide on 5-Fluorocytosine (Flucytosine), a derivative of pyrimidine, is provided for researchers, scientists, and professionals in drug development. This guide details its chemical structure, nomenclature, physicochemical properties, synthesis protocols, and mechanism of action.

Chemical Identity and Nomenclature

5-Fluorocytosine, often referred to as Flucytosine, is a fluorinated pyrimidine analog.[1] Its chemical structure features a pyrimidine ring substituted with a fluorine atom at the 5th position, an amino group at the 4th position, and a keto group at the 2nd position.

IUPAC Name: 4-amino-5-fluoro-1H-pyrimidin-2-one[2]

Synonyms: Flucytosine, 5-FC[3][4]

Chemical Structure:

Physicochemical Properties

The key quantitative data for 5-Fluorocytosine are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₄H₄FN₃O | [5] |

| Molecular Weight | 129.09 g/mol | [5] |

| CAS Number | 2022-85-7 | [5] |

| Appearance | White or almost white crystalline powder | [5] |

| Solubility | Sparingly soluble in water (10.5 mg/mL); Slightly soluble in alcohol | [5] |

| Storage Conditions | 2-8°C; Protect from light | [5][6] |

Experimental Protocols: Synthesis of 5-Fluorocytosine

Multiple synthetic routes for 5-Fluorocytosine have been developed. Below are detailed methodologies for two distinct approaches.

Protocol 1: Synthesis from 2,5-difluoro-4-chloropyrimidine

This method involves a two-step reaction starting from 2,5-difluoro-4-chloropyrimidine.[7][8]

Step 1: Formation of 2-hydroxy-4-chloro-5-fluoropyrimidine

-

Stir 15.05 g (0.1 mole) of 2,5-difluoro-4-chloropyrimidine in 30 ml of 37% strength aqueous hydrochloric acid.[7]

-

Heat the mixture at 50°C for 2 hours.[7]

-

After the reaction, cool the mixture.[7]

Step 2: Amination to yield 5-Fluorocytosine

-

Neutralize the cooled mixture with a 33% strength aqueous ammonia solution.[7]

-

Dilute the mixture with 100 ml of ethanol.[7]

-

Add a further 20 ml of aqueous 33% strength ammonia solution.[7]

-

Stir the resulting mixture at room temperature for 2 hours.[7]

-

Concentrate the mixture in vacuo.[7]

-

Take up the residue in 60 ml of water.[7]

-

Filter the solid product, wash with water, and dry to obtain 5-Fluorocytosine.[7] A yield of 98.1% of the theory has been reported for this process.[7]

Protocol 2: Synthesis starting from Chloroacetamide

A low-cost, five-step synthesis route has been reported starting from chloroacetamide, which avoids chromatographic purifications.[3]

Overview of the multi-step synthesis: The synthesis involves the introduction of fluorine via a Finkelstein-type reaction, followed by the formation of fluoroacetonitrile.[3] The key step is a Claisen-type condensation of fluoroacetonitrile with ethyl formate, which furnishes (Z)-2-cyano-2-fluoroethen-1-olate.[3] This intermediate then undergoes cyclization with urea, followed by diazotization to yield 5-Fluorocytosine.[3] The overall reported yield for this process is up to 46%.[3]

Mechanism of Action

5-Fluorocytosine is a prodrug with no intrinsic antifungal activity.[4] Its therapeutic effect relies on its conversion into active metabolites within fungal cells. This selective activation makes it a targeted antifungal agent.

The mechanism involves the following key steps:

-

Uptake: Susceptible fungal cells actively transport 5-Fluorocytosine across their cell membranes.[5]

-

Conversion to 5-Fluorouracil (5-FU): Inside the fungal cell, the enzyme cytosine deaminase converts 5-FC to the cytotoxic agent 5-fluorouracil (5-FU).[1][5] This enzyme is not present in mammalian cells, which accounts for the drug's selectivity.[1]

-

Inhibition of RNA and DNA Synthesis: 5-FU is further metabolized through two primary pathways:

-

It is incorporated into RNA in place of uracil, leading to the production of faulty RNA and subsequent inhibition of essential protein synthesis.[1]

-

It is converted to 5-fluorodeoxyuridine monophosphate (FdUMP), which is a potent inhibitor of thymidylate synthase.[1] This enzyme is crucial for DNA synthesis, and its inhibition leads to a depletion of thymidine, thereby halting DNA replication.[1][9]

-

The dual disruption of both RNA and DNA synthesis effectively inhibits the growth and replication of the fungus.[1]

Below is a diagram illustrating the metabolic pathway and mechanism of action of 5-Fluorocytosine.

Caption: Mechanism of action of 5-Fluorocytosine in fungal cells.

References

- 1. What is the mechanism of Flucytosine? [synapse.patsnap.com]

- 2. 5-Fluorocytosine-6-3H | C4H4FN3O | CID 71777646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 4. 5-Fluorocytosine | 2022-85-7 [chemicalbook.com]

- 5. toku-e.com [toku-e.com]

- 6. goldbio.com [goldbio.com]

- 7. 5-Fluorocytosine synthesis - chemicalbook [chemicalbook.com]

- 8. US4703121A - Process for the preparation of 5-fluorocytosine - Google Patents [patents.google.com]

- 9. Mechanisms of action of 5-fluorocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of 5-Fluoropyrimidin-4-amine: A Technical Guide

An in-depth exploration of the synthesis, mechanism, and clinical development of the pivotal antifungal agent, Flucytosine.

Introduction

5-Fluoropyrimidin-4-amine, more commonly known as 5-Fluorocytosine (5-FC) or by its generic name Flucytosine, stands as a significant molecule in the history of antimicrobial chemotherapy. Initially synthesized with the intent of developing a new anti-cancer agent, its potent antifungal properties were a serendipitous discovery that has provided a crucial therapeutic option for severe systemic mycoses for over half a century. This technical guide delves into the discovery, historical development, synthetic methodologies, mechanism of action, and key experimental data related to 5-Fluorocytosine, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Milestones

The journey of 5-Fluorocytosine from a potential antineoplastic drug to an essential antifungal agent is a compelling narrative of scientific observation and redirection.

-

1957: Initial Synthesis: 5-Fluorocytosine was first synthesized by Robert Duschinsky and Edward Pleven at Hoffmann-La Roche.[1] This was part of a broader research program into fluorinated pyrimidines, spurred by the discovery of the anticancer activity of 5-fluorouracil (5-FU).[2] The initial hypothesis was that 5-FC might also exhibit antineoplastic activity.[3][4]

-

Early 1960s: A Shift in Focus: Contrary to initial expectations, 5-Fluorocytosine did not show significant efficacy against tumors.[4] However, the trajectory of 5-FC's development took a pivotal turn with subsequent research.

-

1963: Unveiling Antifungal Properties: Murine studies conducted in 1963 revealed the potent antifungal activity of 5-Fluorocytosine against Candida albicans and Cryptococcus neoformans.[5][6] This discovery marked the true beginning of its journey as an antimicrobial agent.

-

1968: First Clinical Applications: Following the promising results from preclinical studies, 5-Fluorocytosine was first used to treat human candidiasis and cryptococcosis in 1968.[3][5]

-

1971: FDA Approval: The United States Food and Drug Administration (FDA) approved 5-Fluorocytosine for medical use in 1971, solidifying its place in the clinical setting for treating severe fungal infections.[7]

-

Present Day: 5-Fluorocytosine remains on the World Health Organization's List of Essential Medicines.[8] It is primarily used in combination therapy, most notably with amphotericin B, for the treatment of severe systemic mycoses like cryptococcal meningitis.[4]

Synthetic Methodologies

Several synthetic routes for 5-Fluorocytosine have been developed over the years, aiming for improved yield, cost-effectiveness, and scalability.

Synthesis from 5-Fluorouracil

A common laboratory and industrial synthesis of 5-Fluorocytosine starts from the related compound, 5-fluorouracil. The general scheme involves the conversion of the uracil ring into a cytosine ring.

Experimental Protocol:

-

Chlorination: 5-Fluorouracil is reacted with a chlorinating agent, such as phosphorus oxychloride in dimethylaniline, to produce 2,4-dichloro-5-fluoropyrimidine.[9]

-

Amination: The resulting 2,4-dichloro-5-fluoropyrimidine is then selectively reacted with ammonia. The chlorine atom at the 4-position is more reactive and is displaced by an amino group to yield 4-amino-2-chloro-5-fluoropyrimidine.[9]

-

Hydrolysis: The final step involves the hydrolysis of the remaining chlorine atom at the 2-position, typically using hydrochloric acid, to afford 5-Fluorocytosine.[9]

Synthesis from Chloroacetamide

A more recent and cost-effective approach utilizes chloroacetamide as the starting material. This multi-step synthesis avoids the use of more expensive reagents.

Experimental Protocol:

A reported five-step synthesis starting from chloroacetamide achieves an overall yield of up to 46% and is devoid of chromatographic purifications.[10] A key intermediate in this pathway is fluoroacetonitrile.[10] The synthesis involves a Claisen-type condensation of fluoroacetonitrile with ethyl formate to furnish (Z)-2-cyano-2-fluoroethen-1-olate, a crucial precursor that then undergoes cyclization with urea to form the 5-fluorocytosine ring system.[10]

Synthesis of 5-Fluorocytosine Salts

To address issues related to the solid-state properties of 5-Fluorocytosine, such as hydration instability, various salts have been synthesized.[11]

Experimental Protocol (for FCH+ Salt with Saccharin):

-

258 mg of 5-Fluorocytosine (2 mmol) and 183 mg of saccharin (1 mmol) are dissolved in 15 mL of hot methanol.[11]

-

The resulting solution is filtered.

-

The methanol is allowed to slowly evaporate in an open vial at room temperature to yield the salt crystals.[11]

Mechanism of Action

5-Fluorocytosine is a prodrug, meaning it is administered in an inactive form and is converted to its active metabolites within the target fungal cells.[3] This selective activation is a cornerstone of its therapeutic efficacy and safety profile.

The mechanism involves the following key steps:

-

Fungal Cell Uptake: 5-FC is transported into susceptible fungal cells via a cytosine permease.[4]

-

Conversion to 5-Fluorouracil (5-FU): Inside the fungal cell, the enzyme cytosine deaminase rapidly converts 5-FC to the cytotoxic compound 5-fluorouracil (5-FU).[4][12] Mammalian cells lack this enzyme, which accounts for the selective toxicity of 5-FC towards fungi.[6][12]

-

Inhibition of RNA Synthesis: 5-FU is further metabolized to 5-fluorouridine triphosphate (FUTP).[3][4] FUTP is then incorporated into fungal RNA in place of uridylic acid.[4] This disrupts the normal processing of RNA and leads to the inhibition of protein synthesis.[4][13]

-

Inhibition of DNA Synthesis: 5-FU is also converted to 5-fluorodeoxyuridine monophosphate (FdUMP).[3] FdUMP is a potent inhibitor of the enzyme thymidylate synthetase.[14] The inhibition of this enzyme blocks the synthesis of thymidine, an essential component of DNA, thereby halting DNA replication.[6]

Quantitative Data

The efficacy of 5-Fluorocytosine is quantified through various in vitro and in vivo parameters. The following tables summarize key quantitative data.

Table 1: In Vitro Antifungal Activity

| Fungal Species | MIC Range (µg/mL) | % Susceptible | Reference |

| Candida albicans | ≤ 1.95 | 92% | [15] |

| Other Candida species | ≤ 1.95 | 90% | [15] |

| Torulopsis glabrata | ≤ 1.95 | 83% | [15] |

| Aspergillus species | ≤ 1.95 | 28% | [15] |

| Cryptococcus neoformans | MIC50: 4, MIC90: 8 | N/A | [16] |

MIC: Minimum Inhibitory Concentration. MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Table 2: Pharmacokinetic Properties

| Parameter | Value | Reference |

| Oral Bioavailability | 76% - 89% | [5] |

| Protein Binding | 8% - 12% | [17] |

| Elimination Half-life | ~16 minutes (for 5-FU) | [17] |

| Primary Route of Excretion | Renal | [4] |

Experimental Workflows

General Workflow for In Vitro Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experiment to assess the antifungal activity of 5-Fluorocytosine.

Clinical Significance and Development

5-Fluorocytosine is rarely used as a monotherapy due to the risk of developing resistance.[4][7] Its primary clinical utility is in combination with other antifungal agents, particularly amphotericin B, for the treatment of severe systemic infections.

-

Cryptococcal Meningitis: The combination of amphotericin B and 5-Fluorocytosine is the gold standard for induction therapy in HIV-infected and non-HIV-infected patients with cryptococcal meningitis.[4]

-

Systemic Candidiasis: This combination therapy has also been shown to be effective in treating severe systemic Candida infections.[4]

-

Chromoblastomycosis: 5-Fluorocytosine has demonstrated efficacy against fungi that cause chromoblastomycosis.[4]

The development of resistance to 5-Fluorocytosine can occur through mutations in the genes encoding for cytosine permease or cytosine deaminase.[6] The use of combination therapy helps to mitigate the emergence of resistance and often results in synergistic antifungal activity.[6]

Conclusion

From its synthesis as a potential anticancer drug to its establishment as a cornerstone of combination antifungal therapy, the story of this compound is a testament to the often-unpredictable path of drug discovery. Its unique mechanism of action, relying on selective activation within fungal cells, provides a targeted approach to combating life-threatening mycoses. While the emergence of newer antifungal agents continues to expand the therapeutic armamentarium, the enduring role of 5-Fluorocytosine in specific clinical settings underscores its lasting importance in infectious disease medicine. Further research into novel formulations and combination therapies will likely continue to refine and optimize the clinical utility of this remarkable molecule.

References

- 1. acs.org [acs.org]

- 2. Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Flucytosine and cryptococcosis: time to urgently address the worldwide accessibility of a 50-year-old antifungal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flucytosine and its clinical usage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flucytosine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Flucytosine - Wikipedia [en.wikipedia.org]

- 9. 5-Fluorocytosine synthesis - chemicalbook [chemicalbook.com]

- 10. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. What is the mechanism of Flucytosine? [synapse.patsnap.com]

- 13. Mode of action of 5-fluorocytosine and mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. acpjournals.org [acpjournals.org]

- 16. academic.oup.com [academic.oup.com]

- 17. Fluorouracil - Wikipedia [en.wikipedia.org]

Theoretical studies on 5-Fluoropyrimidin-4-amine reactivity

Beginning Research Phase

Expanding Search Scope

I have expanded my search terms to include "computational analysis of 5-Fluoropyrimidin-4-amine" and "quantum chemical calculations of this compound," hoping to broaden my data pool. I'm focusing on extracting detailed quantitative data like bond lengths and HOMO-LUMO energies. The next step will be to organize this data and build some visualizations to show the trends.

Defining Data Extraction

Methodological & Application

Synthesis of 5-Fluoropyrimidin-4-amine: An Experimental Protocol and Application Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoropyrimidin-4-amine, also known as 5-Fluorocytosine (5-FC), is a synthetic antimycotic agent with significant applications in medicine, particularly in combination therapies for treating severe fungal infections.[1] Its efficacy stems from its conversion within fungal cells to the potent antimetabolite 5-fluorouracil (5-FU), which disrupts DNA and RNA synthesis.[1][2] This document provides detailed experimental protocols for the synthesis of 5-Fluorocytosine, presenting a comparative analysis of different synthetic routes. Additionally, it outlines the compound's mechanism of action through a signaling pathway diagram and offers a comprehensive guide for its laboratory preparation and application in research settings.

Introduction

5-Fluorocytosine is a fluorinated pyrimidine analog that serves as a crucial prodrug in antifungal therapy.[3] Its selective toxicity is attributed to the presence of cytosine deaminase in fungi, an enzyme absent in mammalian cells, which metabolizes 5-FC to 5-FU.[1] The resulting 5-FU is then further metabolized to interfere with essential biosynthetic pathways, leading to fungal cell death.[4][5] The synthesis of 5-Fluorocytosine is a key process for its availability in both clinical and research applications. This application note details established synthetic methodologies, providing researchers with the necessary information to produce high-purity 5-Fluorocytosine for further investigation and drug development endeavors.

Comparative Synthesis Data

Several synthetic routes for 5-Fluorocytosine have been reported, each with distinct advantages and disadvantages. The choice of a particular method may depend on the availability of starting materials, desired scale, and safety considerations. Below is a summary of quantitative data from prominent synthetic protocols.

| Starting Material | Key Reagents | Number of Steps | Overall Yield (%) | Reference |

| 2,5-difluoro-4-chloropyrimidine | Hydrochloric acid, Ammonia, Ethanol | 2 | 98.1 | [6] |

| 5-Fluorouracil | Phosphorous oxychloride, Dimethylaniline, Ammonia, Hydrochloric acid | 3 | Not explicitly stated | [6] |

| Chloroacetamide | Potassium fluoride, Phosphorus pentoxide, Ethyl formate, Guanidine carbonate | 5 | up to 46 | [7] |

Experimental Protocols

Protocol 1: Synthesis from 2,5-difluoro-4-chloropyrimidine

This two-step protocol offers a high yield and is a common method for the preparation of 5-Fluorocytosine.[6][8]

Step 1: Hydrolysis of 2,5-difluoro-4-chloropyrimidine

-

In a suitable reaction vessel, stir 15.05 g (0.1 mole) of 2,5-difluoro-4-chloropyrimidine in 30 ml of 37% aqueous hydrochloric acid.[6]

-

Heat the mixture to 50°C and maintain for 2 hours.[6]

-

Cool the mixture to room temperature.

-

Neutralize the solution with a 33% aqueous ammonia solution.[6]

Step 2: Amination to form 5-Fluorocytosine

-

Dilute the neutralized mixture with 100 ml of ethanol.[6]

-

Add an additional 20 ml of 33% aqueous ammonia solution.[6]

-

Stir the mixture at room temperature for 2 hours.[6]

-

Concentrate the reaction mixture in vacuo.[6]

-

Take up the residue in 60 ml of water.[6]

-

Filter the resulting solid, wash with water, and dry to obtain 5-Fluorocytosine.[6] A yield of 11.5 g (98.1% of theory) with a melting point of 294° to 296° C can be expected.[6]

Protocol 2: Synthesis from 5-Fluorouracil

This protocol involves the conversion of the readily available 5-Fluorouracil to 5-Fluorocytosine.[6]

Step 1: Chlorination of 5-Fluorouracil

-

React 5-fluorouracil with phosphorous oxychloride in the presence of dimethylaniline to synthesize 2,4-dichloro-5-fluoropyrimidine.[6]

Step 2: Selective Amination

-

React the 2,4-dichloro-5-fluoropyrimidine with ammonia. This selectively substitutes the chlorine at the 4-position to yield 4-amino-2-chloro-5-fluoropyrimidine.[6]

Step 3: Hydrolysis

-

Hydrolyze the 4-amino-2-chloro-5-fluoropyrimidine in a solution of hydrochloric acid to yield the final product, 5-Fluorocytosine.[6]

Visualizing the Experimental Workflow and Mechanism of Action

To provide a clearer understanding of the synthesis process and the biological activity of 5-Fluorocytosine, the following diagrams have been generated.

Caption: Workflow for the synthesis of 5-Fluorocytosine.

Caption: Antifungal mechanism of 5-Fluorocytosine.

Applications in Research and Drug Development

5-Fluorocytosine is a valuable tool in several areas of research:

-

Antifungal Drug Discovery: It is often used as a reference compound in the screening and development of new antifungal agents.

-

Mechanism of Resistance Studies: Investigating the mechanisms by which fungi develop resistance to 5-FC provides insights into fungal genetics and evolution.[9]

-

Combination Therapy Research: 5-FC is frequently studied in combination with other antifungals, such as amphotericin B, to identify synergistic effects and overcome resistance.[3]

-

Prodrug and Gene Therapy: The selective conversion of 5-FC to 5-FU by cytosine deaminase is exploited in gene-directed enzyme prodrug therapy (GDEPT) for cancer treatment.

Conclusion

The synthesis of this compound is a well-established process with multiple effective routes. The protocol starting from 2,5-difluoro-4-chloropyrimidine offers a particularly high yield and straightforward procedure. Understanding the synthetic pathways and the mechanism of action of 5-Fluorocytosine is crucial for its application in both fundamental research and the development of new therapeutic strategies against fungal diseases and cancer. The detailed protocols and diagrams provided in this application note serve as a valuable resource for scientists working with this important compound.

References

- 1. What is the mechanism of Flucytosine? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of action of 5-fluorocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. 5-Fluorocytosine synthesis - chemicalbook [chemicalbook.com]

- 7. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 8. US4703121A - Process for the preparation of 5-fluorocytosine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for 5-Fluoropyrimidin-4-amine as a Synthetic Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Fluoropyrimidin-4-amine (also known as 5-fluorocytosine) as a versatile synthetic intermediate in the development of medicinally relevant compounds. The strategic incorporation of the fluorinated pyrimidine scaffold is a key strategy in the design of potent and selective kinase inhibitors for oncology.

Application in the Synthesis of Kinase Inhibitors

This compound serves as a crucial building block for the synthesis of various kinase inhibitors, particularly those targeting Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are pivotal in cancer cell proliferation and survival. The pyrimidine core mimics the purine structure of ATP, enabling competitive binding to the kinase active site. The fluorine atom at the 5-position can enhance binding affinity and improve metabolic stability.

Synthesis of EGFR Inhibitors

Derivatives of this compound have been successfully utilized to synthesize potent EGFR inhibitors. These compounds often feature a diaminopyrimidine scaffold, which is critical for their biological activity.

Experimental Protocol: Synthesis of a 2,4-Dianilinopyrimidine-based EGFR Inhibitor

This protocol outlines a general two-step synthesis for a 2,4-dianilinopyrimidine derivative, a common core for EGFR inhibitors.

Step 1: Synthesis of 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine

-

Dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in a suitable solvent such as isopropanol.

-

Add the desired aniline (1.0-1.2 eq) to the solution.

-

Add a catalytic amount of a suitable acid (e.g., HCl, 0.1 eq).

-

Stir the reaction mixture at 60-80°C for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and neutralize with a base (e.g., saturated NaHCO₃ solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired intermediate.

Step 2: Synthesis of the Final Dianilinopyrimidine Compound (Buchwald-Hartwig Amination)

-

To a solution of the 2-chloro-5-fluoro-N-phenylpyrimidin-4-amine intermediate (1.0 eq) in an anhydrous solvent (e.g., dioxane or toluene), add the second aniline derivative (1.1-1.5 eq).

-

Add a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%).

-

Add a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110°C for 8-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once complete, cool the reaction to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the final product.

Quantitative Data: EGFR Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative pyrimidine-based EGFR inhibitors against various cancer cell lines.

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |

| 4c | A549 (Lung Carcinoma) | 0.56 | [1] |

| 4c | PC-3 (Prostate Cancer) | 2.46 | [1] |

| 4c | HepG2 (Liver Cancer) | 2.21 | [1] |

| 9u | A549 (Lung Carcinoma) | 0.35 | [2] |

| 9u | MCF-7 (Breast Cancer) | 3.24 | [2] |

| 9u | PC-3 (Prostate Cancer) | 5.12 | [2] |

| 4b | HCT-116 (Colon Cancer) | 1.34 | [3] |

| 4c | HCT-116 (Colon Cancer) | 1.90 | [3] |

Signaling Pathway: EGFR Inhibition

The diagram below illustrates the EGFR signaling pathway and the point of inhibition by the synthesized diaminopyrimidine compounds. These inhibitors block the ATP-binding site of EGFR, preventing its autophosphorylation and the subsequent activation of downstream pro-survival pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR.[4][5]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

Application Notes and Protocols for Derivatization of the Amino Group in 5-Fluoropyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical derivatization of the exocyclic amino group of 5-Fluoropyrimidin-4-amine. This key building block is of significant interest in medicinal chemistry and drug development due to its presence in numerous biologically active compounds. The derivatization of the amino group allows for the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This document covers several key derivatization reactions: N-acylation, N-alkylation, N-arylation, N-sulfonylation, and urea formation. Each section includes an introduction to the reaction, a detailed experimental protocol, and a summary of relevant quantitative data from analogous reactions to guide your research.

N-Acylation of this compound

N-acylation is a fundamental transformation that introduces an acyl group onto the amino moiety of this compound, forming an amide linkage. This modification is widely used to alter the electronic and steric properties of the parent molecule, which can significantly impact its biological activity and physical characteristics. Common acylating agents include acid chlorides and anhydrides.

Experimental Protocol: N-Acetylation with Acetic Anhydride

This protocol describes a general procedure for the N-acetylation of an aminopyrimidine, which can be adapted for this compound.

Materials:

-

This compound

-

Acetic Anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or other appropriate aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., DCM or pyridine) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add acetic anhydride (1.1 to 1.5 eq) to the stirred solution. If not using pyridine as the solvent, add a suitable base like triethylamine or pyridine (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired N-acylated product.

Data Presentation: N-Acylation of Aminopyrimidines

| Starting Material | Acylating Agent | Solvent | Base | Time (h) | Yield (%) | Reference |

| 2-Aminopyridine | Acetic Anhydride | Acetic Anhydride | - | 1 | 95 | [1] |

| 2-Amino-4-methylpyridine | Acetic Anhydride | Acetic Anhydride | - | 2 | 95 | [1] |

| Various Amines | Benzoyl Chloride | Clay (catalyst) | - | <1 | 69-97 | [2] |

Diagram of N-Acylation Workflow

Caption: Workflow for the N-acylation of this compound.

N-Alkylation of this compound

N-alkylation introduces an alkyl group to the amino function. This reaction is a common strategy in medicinal chemistry to modulate lipophilicity and steric bulk. However, a significant challenge in the N-alkylation of primary amines is the potential for over-alkylation to form secondary and tertiary amines, or even quaternary ammonium salts. Therefore, careful control of reaction conditions and stoichiometry is crucial for achieving selective mono-alkylation.

Experimental Protocol: N-Alkylation with an Alkyl Halide

This protocol provides a general method for the N-alkylation of an aminopyrimidine, which may require optimization for this compound and the specific alkyl halide used.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Dimethylformamide (DMF) or acetonitrile (MeCN)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of this compound (1.0 eq) and potassium carbonate (2.0-3.0 eq) in DMF or MeCN, add the alkyl halide (1.0-1.2 eq) at room temperature.

-

Heat the reaction mixture to a temperature between 50-80 °C and stir for 4-24 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the N-alkylated derivative.

Data Presentation: N-Alkylation of Pyrimidine Derivatives

Specific data for the N-alkylation of this compound is limited. The table below presents data for the alkylation of related pyrimidine systems.

| Starting Material | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Uracil | Ethyl Acetate Bromide | AS@HTC (catalyst) | MeCN | 80 | 12 | 87 | [3] |

| Thymine | Propargyl Bromide | AS@HTC (catalyst) | MeCN | 80 | 12 | 94 | [3] |

| 6-chloro-5-hydroxy-4-aminopyrimidine | 2-dimethylaminoethyl chloride | K₂CO₃ | MeCN/DMF | 80 | overnight | 73 | [4] |

Diagram of N-Alkylation Logical Relationships

Caption: Potential reaction pathways in the N-alkylation of a primary amine.

N-Arylation of this compound (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction enables the synthesis of N-aryl derivatives of this compound, which are prevalent in many kinase inhibitors and other pharmaceuticals. The choice of palladium precursor, ligand, and base is critical for the success of this transformation.

Experimental Protocol: Buchwald-Hartwig N-Arylation

This is a general protocol for the N-arylation of heteroaromatic amines and may require optimization of the ligand, base, and reaction conditions for this compound.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or chloride)

-

Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos, RuPhos, or other Buchwald ligands)

-

Base (e.g., NaOt-Bu, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Schlenk tube or other reaction vessel suitable for inert atmosphere techniques

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Celite

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-